
Cefotiam dihydrochloride
Vue d'ensemble
Description
Cefotiam est un antibiotique céphalosporine de troisième génération doté d'une activité à large spectre contre les bactéries Gram-positives et Gram-négatives. C'est un antibiotique bêta-lactame qui agit en inhibant la synthèse de la paroi cellulaire bactérienne. Cefotiam est couramment utilisé pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections cutanées et des tissus mous, ainsi que les infections urinaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Cefotiam peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'acide 7-aminocephalosporanique (7-ACA) avec divers réactifs. Par exemple, 7-ACA peut être mis à réagir avec l'acide 2-amino-4-thiazolyl acétique pour former du céfotiam. La réaction implique généralement l'utilisation de solvants tels que l'acétonitrile et l'eau, et le pH est contrôlé à l'aide de triéthylamine .
Méthodes de production industrielle
Dans les milieux industriels, le chlorhydrate de céfotiam est souvent préparé pour injection. Le processus implique la dissolution de lécithine d'œuf et de cholestérol dans de l'alcool anhydre, suivie de l'ajout d'une solution tampon. Le mélange est ensuite filtré et hydraté pour former des liposomes blancs. Cefotiam et d'autres agents sont ajoutés aux liposomes, et le mélange est refroidi pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Cefotiam subit diverses réactions chimiques, notamment :
Oxydation : Cefotiam peut être oxydé dans certaines conditions, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du céfotiam, modifiant ainsi ses propriétés chimiques.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de céfotiam, conduisant à la formation de dérivés
Réactifs et conditions courantes
Les réactifs couramment utilisés dans les réactions du céfotiam comprennent des agents oxydants, des agents réducteurs et divers acides et bases. Les conditions de ces réactions varient en fonction du résultat souhaité, mais elles impliquent souvent des températures et des niveaux de pH contrôlés .
Principaux produits
Les principaux produits formés à partir des réactions du céfotiam dépendent des conditions de réaction spécifiques. Par exemple, les réactions d'oxydation peuvent produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de céfotiam substitués .
Applications de recherche scientifique
Cefotiam a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Cefotiam est utilisé comme composé modèle dans les études des antibiotiques bêta-lactames et de leurs propriétés chimiques.
Biologie : Les chercheurs utilisent le céfotiam pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les parois cellulaires bactériennes.
Médecine : Cefotiam est utilisé dans la recherche clinique pour évaluer son efficacité et son innocuité dans le traitement de diverses infections bactériennes.
Industrie : Cefotiam est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations antibiotiques et de systèmes d'administration de médicaments .
Mécanisme d'action
Cefotiam exerce ses effets en inhibant l'étape finale de réticulation de la production de peptidoglycane, qui est essentielle à la synthèse de la paroi cellulaire bactérienne. Cette inhibition se produit grâce à l'affinité du céfotiam pour les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la formation de la paroi cellulaire bactérienne. En se liant à ces protéines, le céfotiam perturbe le processus de synthèse de la paroi cellulaire, entraînant la mort des cellules bactériennes .
Applications De Recherche Scientifique
Medical Uses
Cefotiam dihydrochloride is primarily indicated for the treatment of a variety of infections, including:
- Surgical Prophylaxis : It is often used to prevent infections in patients undergoing surgical procedures.
- Postoperative Infections : Effective in managing infections that may arise after surgery.
- Bacterial Sepsis : Used in treating severe systemic infections caused by bacteria.
- Bone and Joint Infections : Demonstrated efficacy against osteomyelitis and septic arthritis.
- Cholangitis and Cholecystitis : Effective for biliary tract infections.
- Respiratory Tract Infections : Treats pneumonia and other respiratory infections.
- Skin and Soft Tissue Infections : Useful in managing cellulitis and abscesses.
- Urinary Tract Infections : Effective against cystitis and pyelonephritis.
Spectrum of Activity
Cefotiam has a broad spectrum of activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several clinically significant bacteria include:
Bacteria | MIC Range (μg/ml) |
---|---|
Staphylococcus aureus | 0.25 - 32 |
Escherichia coli | 0.5 - 4 |
Klebsiella pneumoniae | 1 - 8 |
Enterobacter cloacae | 1 - 16 |
Bacteroides fragilis | 16 - >128 |
Cefotiam is particularly noted for its effectiveness against Enterobacteriaceae, making it a valuable option in treating intra-abdominal infections .
Group B Streptococcal Endophthalmitis
A case study reported an elderly patient with acute lumbago who developed pneumonia and subsequently was treated with this compound among other antibiotics. The patient's symptoms improved significantly, highlighting cefotiam's role in treating complex infections .
Intracellular Bacterial Infections
Research demonstrated that cefotiam exhibits high bactericidal activity against intracellular Salmonella Typhimurium by selectively inhibiting PBP3 SAL, which is upregulated in acidic environments within host cells. This selectivity allows cefotiam to effectively target bacteria residing within host tissues .
Pharmacokinetics
Cefotiam achieves high concentrations in various tissues such as the kidney, heart, ear, prostate, and genital tract, as well as in body fluids like bile and ascitic fluid. This distribution is crucial for its effectiveness in treating localized infections .
Adverse Effects
While cefotiam is generally well-tolerated, it can cause side effects including:
- Nausea and vomiting
- Diarrhea
- Hypersensitivity reactions
- Nephrotoxicity
- Convulsions
- Superinfection with prolonged use
Monitoring for these adverse effects is essential during treatment .
Mécanisme D'action
Cefotiam exerts its effects by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis. This inhibition occurs through cefotiam’s affinity for penicillin-binding proteins (PBPs), which are critical for the formation of the bacterial cell wall. By binding to these proteins, cefotiam disrupts the cell wall synthesis process, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Cefotiam fait partie de la classe des antibiotiques céphalosporines, qui comprend plusieurs composés similaires :
Cefotaxime : Une autre céphalosporine de troisième génération avec un mécanisme d'action similaire mais un spectre d'activité différent.
Ceftriaxone : Connu pour sa demi-vie longue et son activité à large spectre, ce qui le rend utile pour traiter une grande variété d'infections.
Cefuroxime : Une céphalosporine de deuxième génération active à la fois contre les bactéries Gram-positives et Gram-négatives, mais avec un spectre différent de celui du céfotiam .
Cefotiam est unique dans son profil d'activité spécifique et ses propriétés pharmacocinétiques, ce qui le rend adapté à certaines applications cliniques où d'autres céphalosporines peuvent être moins efficaces .
Activité Biologique
Cefotiam dihydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial cell wall synthesis through its binding to penicillin-binding proteins (PBPs). This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Cefotiam functions as a bactericidal agent by disrupting the final stages of peptidoglycan synthesis, crucial for bacterial cell wall integrity. It exhibits a higher affinity for certain PBPs, particularly PBP3, which is significant in treating intracellular infections caused by pathogens such as Salmonella . The compound's resistance to some beta-lactamases enhances its effectiveness against various Enterobacteriaceae species, including Escherichia coli and Klebsiella pneumoniae .
Pharmacokinetics
Cefotiam is administered parenterally, allowing for rapid absorption and distribution. Clinical evaluations have shown that it achieves high concentrations in various tissues, including the kidneys, heart, and prostate, as well as in body fluids like bile and ascitic fluid . This pharmacokinetic profile supports its use in treating serious infections.
Efficacy Against Specific Pathogens
Recent studies have demonstrated cefotiam's effectiveness against intracellular Salmonella in a PBP3-dependent manner. This finding suggests that cefotiam could be particularly useful in addressing infections where traditional antibiotics may fail due to resistance mechanisms .
Table 1: Comparative Efficacy of Cefotiam Against Various Bacteria
Bacteria | Sensitivity | Mechanism |
---|---|---|
E. coli | Sensitive | Inhibition of cell wall synthesis |
Klebsiella pneumoniae | Sensitive | Inhibition of cell wall synthesis |
Salmonella enterica | Sensitive | PBP3-dependent efficacy |
Staphylococcus aureus | Moderate | Variable resistance to beta-lactamases |
Case Study 1: Postoperative Infection Prevention
A randomized controlled trial assessed cefotiam's efficacy in preventing postoperative infections in gynecologic surgery. Patients receiving 2 g of intravenous cefotiam showed no significant reduction in infection rates compared to those treated with oral cefpodoxime . This highlights the need for further investigation into optimal dosing regimens.
Case Study 2: Metastatic Endophthalmitis Treatment
In a clinical case involving an elderly patient with metastatic endophthalmitis, cefotiam was administered intravenously alongside other antibiotics. The patient's condition improved significantly after treatment, indicating cefotiam's potential role in managing severe infections .
Research Findings
A study focused on the affinity of cefotiam for PBPs revealed that it binds more effectively to PBP3 compared to other β-lactams, enhancing its therapeutic value against specific intracellular pathogens . Furthermore, the identification of isomeric impurities in cefotiam preparations has raised concerns regarding its formulation and consistency, necessitating rigorous quality control measures .
Propriétés
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61622-34-2, 66309-69-1 | |
Record name | Cefotiam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefotiam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.